Cas no 933-00-6 (Hypochlorothioous acid,4-methylphenyl ester)

Hypochlorothioous acid,4-methylphenyl ester structure
933-00-6 structure
Nome do Produto:Hypochlorothioous acid,4-methylphenyl ester
N.o CAS:933-00-6
MF:C7H7ClS
MW:158.648479700089
CID:797277
PubChem ID:11019146

Hypochlorothioous acid,4-methylphenyl ester Propriedades químicas e físicas

Nomes e Identificadores

    • Hypochlorothioous acid,4-methylphenyl ester
    • 4-Methylphenylsulfenyl chloride
    • 4-Toluenesulfenyl chloride
    • 4-Tolylsulfenyl chloride
    • p-Methylbenzenesulfenyl chloride
    • p-Methylphenylsulfenyl chloride
    • p-Tolylsulfenyl chloride
    • 4-Methylbenzenesulfenyl chloride (ACI)
    • p-Toluenesulfenyl chloride (6CI, 7CI, 8CI)
    • [(4-Methylphenyl)sulfanyl]chlorane
    • p-Tolyl hypochlorothioate
    • RSGBMGFQNOGIPC-UHFFFAOYSA-N
    • p-toluenesulfenyl chloride
    • p-tolyl hypochlorothioite
    • P-TOLUENESULFENYLCHLORIDE
    • 4-methylbenzenesulfenyl chloride
    • Benzenesulfenyl chloride, 4-methyl-
    • p-tolylhypochlorothioite
    • SCHEMBL2022538
    • (4-methylphenyl) thiohypochlorite
    • thiohypochlorous acid p-tolyl ester
    • 933-00-6
    • Inchi: 1S/C7H7ClS/c1-6-2-4-7(9-8)5-3-6/h2-5H,1H3
    • Chave InChI: RSGBMGFQNOGIPC-UHFFFAOYSA-N
    • SMILES: ClSC1C=CC(C)=CC=1

Propriedades Computadas

  • Massa Exacta: 157.9956991g/mol
  • Massa monoisotópica: 157.9956991g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 9
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 85
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 25.3Ų
  • Carga de Superfície: 0
  • XLogP3: 3.2
  • Contagem de Tautomeros: nothing

Propriedades Experimentais

  • Densidade: 1.20
  • Ponto de ebulição: 281 ºC
  • Ponto de Flash: 120 ºC

Hypochlorothioous acid,4-methylphenyl ester Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
1PlusChem
1P00GUZ7-10g
p-Toluenesulfenylchloride
933-00-6
10g
$970.00 2023-12-16
Aaron
AR00GV7J-1g
p-Toluenesulfenylchloride
933-00-6 98%
1g
$307.00 2025-02-13
Aaron
AR00GV7J-5g
p-Toluenesulfenylchloride
933-00-6 98%
5g
$919.00 2025-02-13
Aaron
AR00GV7J-10g
p-Toluenesulfenylchloride
933-00-6 98%
10g
$1619.00 2025-02-13
1PlusChem
1P00GUZ7-5g
p-Toluenesulfenylchloride
933-00-6
5g
$558.00 2023-12-16
1PlusChem
1P00GUZ7-1g
p-Toluenesulfenylchloride
933-00-6
1g
$192.00 2023-12-16

Hypochlorothioous acid,4-methylphenyl ester Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Hexane ;  10 min, 0 °C; 1 h, 0 °C → rt; > 1 h, rt
Referência
Iterative one-pot synthesis of oligosaccharides
Huang, Xuefei; Huang, Lijun; Wang, Haisheng; Ye, Xin-Shan, Angewandte Chemie, 2004, 43(39), 5221-5224

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Sulfuryl chloride Solvents: Pentane ;  -40 °C; 30 min, -40 °C; -40 °C → rt; 2 h, rt
Referência
Thiol and H2S mediated NO generation from nitrate at copper(II)
Ghosh, Pokhraj; Stauffer, Molly; Ahmed, Estak Md; Bertke, Jeffery A.; Staples, Richard J.; et al, ChemRxiv, 2022, 1, 1-6

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Chlorine Solvents: Carbon tetrachloride
Referência
p-Toluenesulfenyl chloride
Kurzer, Frederick; Powell, J. Roy, Organic Syntheses, 1955, 35, 99-101

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Chlorine
Referência
Cyclofunctionalization of 2-allylphenols with sulfur chlorides. III. 2-(Arylthiomethyl)-2,3-dihydrofuro[3,2-h]quinolines from 7-allyl- and 7-methallyl-8-hydroxyquinoline, respectively, and arylsulfenyl chlorides
Meinhold, H.; Muehlstaedt, M.; Muslih, R. M., Journal fuer Praktische Chemie (Leipzig), 1989, 331(1), 136-40

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Iodobenzene dichloride Solvents: Dichloromethane ;  20 min, rt
Referência
Method for synthesizing aryl sulfenyl/selenenyl chloride
, China, , ,

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ;  15 min, 25 °C
Referência
Palladium-Catalyzed Regio- and Stereoselective Chlorothiolation of Terminal Alkynes with Sulfenyl Chlorides
Iwasaki, Masayuki; Fujii, Tomoya; Yamamoto, Arisa; Nakajima, Kiyohiko; Nishihara, Yasushi, Chemistry - An Asian Journal, 2014, 9(1), 58-62

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Triethylamine ,  Sulfuryl chloride Solvents: Pentane
Referência
A New Approach to the Synthesis of β-Hydroxy-α-amino Acids Using (Arylthio)nitrooxiranes
Jackson, Richard F. W.; Palmer, Nicholas J.; Wythes, Martin J.; Clegg, William; Elsegood, Mark R. J., Journal of Organic Chemistry, 1995, 60(20), 6431-40

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Chlorine
Referência
Sulfur substituted organotin compounds. IX. Formation of [(3-chloro-4-o-nitrophenylthio)butyl]triphenyltin, Ph3SnCH2CH2CHClCH2SC6H4NO2-o, from reaction of 4-butenyltriphenyltin and o-nitrobenzenesulfenyl chloride
Wigzell, J. McM.; Wardell, J. L., Journal of Organometallic Chemistry, 1982, 235(1), 37-41

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
Referência
Allicin-Inspired Heterocyclic Disulfides as Novel Antimicrobial Agents
Wang, Jing-Ru; Hu, Yong-Mei; Zhou, Han; Li, An-Ping; Zhang, Shao-Yong; et al, Journal of Agricultural and Food Chemistry, 2022, 70(37), 11782-11791

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ;  15 min, 0 °C
Referência
Radical-polar crossover allenylation of alkenes: Divergent synthesis of homoallenic alcohols and amides
Wei, Yunlong; Wu, Xinxin; Chen, Yasu; Zhu, Chen, Chem Catalysis, 2023, 3(4),

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Sulfuryl chloride Catalysts: Triethylamine Solvents: Carbon tetrachloride ;  rt → 0 °C; 30 min, 0 °C
Referência
Directed, nickel-catalyzed 1,2-alkylsulfenylation of alkenyl carbonyl compounds
Li, Zi-Qi; He, Wen-Ji; Ni, Hui-Qi; Engle, Keary M., Chemical Science, 2022, 13(22), 6567-6572

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Sulfuryl chloride Solvents: Hexane ;  5 min, 0 °C; 1 h, rt
Referência
Synthesis of Disaccharide Nucleosides by the O-Glycosylation of Natural Nucleosides with Thioglycoside Donors
Aoki, Shin; Fukumoto, Taketo; Itoh, Taiki; Kurihara, Masayuki; Saito, Shigeto; et al, Chemistry - An Asian Journal, 2015, 10(3), 740-751

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ;  2 h, rt
Referência
One-Pot Tandem Oxidative Bromination and Amination of Sulfenamide for the Synthesis of Sulfinamidines
Yang, Gao-feng; Huang, He-sen; Nie, Xiao-kang; Zhang, Shi-qi; Cui, Xin; et al, Journal of Organic Chemistry, 2023, 88(7), 4581-4591

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ;  0 °C; 15 min, 25 °C
Referência
Nickel-Catalyzed Carbonylative Synthesis of α,β-Unsaturated Thioesters from Vinyl Triflates and Arylsulfonyl Chlorides
Huo, Yong-Wang; Qi, Xinxin; Wu, Xiao-Feng, Organic Letters, 2022, 24(22), 4009-4013

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Chlorine Solvents: Carbon tetrachloride
Referência
The asymmetric desymmetrisation of meso compounds
Andrews, Benjamin, 2000, , ,

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ;  0 °C; 12 h, rt
Referência
Synthesis of Chiral Sulfonimidoyl Chloride via Desymmetrizing Enantioselective Hydrolysis
Yang, Gao-feng; Yuan, Yi; Tian, Yin ; Zhang, Shi-qi; Cui, Xin; et al, Journal of the American Chemical Society, 2023, 145(9), 5439-5446

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ;  30 min, 0 °C
Referência
Sulfane Decreases the Nucleophilic Reactivity of Zinc Thiolates: Implications for Biological Reactive Sulfur Species
Seo, W. T. Michael ; Ballesteros, Moises; Tsui, Emily Y., Journal of the American Chemical Society, 2022, 144(45), 20630-20640

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Chlorine
Referência
Studies of aromatic disulfides. VII. Synthesis of asymmetric aromatic and aliphatic-aromatic disulfides
Stepanov, B. I.; Rodionov, V. Ya.; Chibisova, T. A.; Yagodina, L. A.; Stankevich, A. D., Zhurnal Organicheskoi Khimii, 1977, 13(2), 370-4

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Sulfuryl chloride Solvents: Pentane ;  -40 °C; 30 min, -40 °C; -40 °C → rt; 2 h, rt
Referência
Thiol and H2S-Mediated NO Generation from Nitrate at Copper(II)
Ghosh, Pokhraj; Stauffer, Molly; Ahmed, Estak Md ; Bertke, Jeffery A. ; Staples, Richard J. ; et al, Journal of the American Chemical Society, 2023, 145(22), 12007-12012

Synthetic Routes 20

Condições de reacção
1.1 Reagents: Potassium hydroxide ,  Oxygen Solvents: 1,4-Dioxane ;  5 h, rt
1.2 Reagents: Water Solvents: Ethyl acetate ;  rt
Referência
Generation of Oxazolidine-2,4-diones Bearing Sulfur-Substituted Quaternary Carbon Atoms by Oxothiolation/Cyclization of Ynamides
Huang, Hai; Fan, Junzhen; He, Guangke; Yang, Zhimin; Jin, Xiaodong; et al, Chemistry - A European Journal, 2016, 22(7), 2532-2538

Hypochlorothioous acid,4-methylphenyl ester Raw materials

Hypochlorothioous acid,4-methylphenyl ester Preparation Products

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